molecular formula C14H26N4O6 B14582304 2,2'-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid CAS No. 61533-58-2

2,2'-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid

Cat. No.: B14582304
CAS No.: 61533-58-2
M. Wt: 346.38 g/mol
InChI Key: BSVYKOHYEYOBSQ-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes ethane-1,2-diyl groups and ethylamino-oxoethyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid typically involves the reaction of ethylenediamine with glycine derivatives under controlled conditions. The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as crystallization and filtration to obtain the final product. The use of advanced technologies ensures the efficient production of high-purity 2,2’-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

Scientific Research Applications

2,2’-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This interaction can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminediacetic acid: Similar in structure but lacks the ethylamino-oxoethyl groups.

    Triethylene glycol diacetate: Contains ethylene glycol units but differs in functional groups.

    Dimethyl 2,2’-[1,2-ethanediylbis(oxy)]diacetate: Similar backbone structure but different substituents.

Uniqueness

2,2’-(Ethane-1,2-diylbis{[2-(ethylamino)-2-oxoethyl]azanediyl})diacetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions sets it apart from other similar compounds, making it valuable in various scientific and industrial applications .

Properties

CAS No.

61533-58-2

Molecular Formula

C14H26N4O6

Molecular Weight

346.38 g/mol

IUPAC Name

2-[2-[carboxymethyl-[2-(ethylamino)-2-oxoethyl]amino]ethyl-[2-(ethylamino)-2-oxoethyl]amino]acetic acid

InChI

InChI=1S/C14H26N4O6/c1-3-15-11(19)7-17(9-13(21)22)5-6-18(10-14(23)24)8-12(20)16-4-2/h3-10H2,1-2H3,(H,15,19)(H,16,20)(H,21,22)(H,23,24)

InChI Key

BSVYKOHYEYOBSQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN(CCN(CC(=O)NCC)CC(=O)O)CC(=O)O

Origin of Product

United States

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